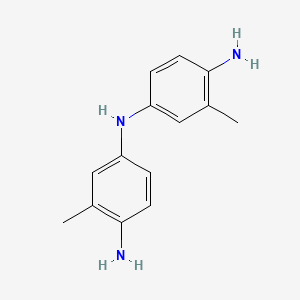![molecular formula C21H21N5 B6001040 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6001040.png)
3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with methyl groups and a pyridin-3-ylmethyl group, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the methyl groups and the pyridin-3-ylmethyl group can be done using specific reagents and catalysts under optimized conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum can be used for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Pyridine derivatives: Compounds with similar pyridine substituents.
Uniqueness
What sets 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE apart is its specific combination of substituents, which may confer unique biological activities and chemical properties
Propriétés
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-6-8-18(9-7-14)20-16(3)21-24-15(2)11-19(26(21)25-20)23-13-17-5-4-10-22-12-17/h4-12,23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOBWOSHLOUFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6000958.png)
![(5-methyl-1H-imidazol-2-yl)-[3-[[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone](/img/structure/B6000965.png)
![2-HYDROXY-5-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6000974.png)
![N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE](/img/structure/B6000980.png)
![ethyl 4-(4-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6000987.png)
![1-(3-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B6000990.png)
![N-benzyl-N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B6000992.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6001010.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001016.png)
![2-AMINO-8-(PROPAN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6001018.png)
![5-[[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6001022.png)
![4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride](/img/structure/B6001033.png)

![Ethyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B6001054.png)
